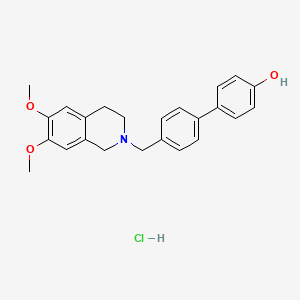

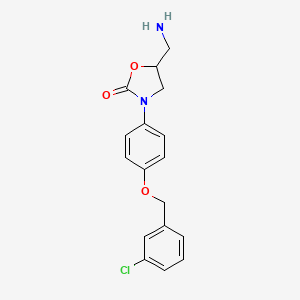

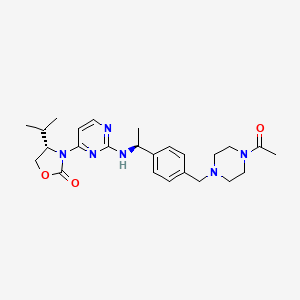

![molecular formula C31H40N8O3S B608956 N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine CAS No. 1595129-71-7](/img/structure/B608956.png)

N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine

説明

PWT143, also known as ME-401, is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, PI3K-delta inhibitor PWT143 selectively inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. PI3K-delta plays a key role in the proliferation and survival of hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

科学的研究の応用

Cancer Research

ME401 is a selective PI3Kδ inhibitor . It has been used in various studies related to cancer, particularly in the treatment of Follicular Lymphoma (FL) and Marginal Zone Lymphoma (MZL) . It has shown promising results in these areas.

Clinical Trials

ME401 has been used in several clinical trials. For instance, a Phase 3 study combined ME401 with Rituximab to treat patients with iNHL . Another trial investigated the efficacy of ME401 in patients with relapsed/refractory FL and MZL .

Pharmacodynamics

ME401’s pharmacodynamic characteristics are distinct from other PI3Kδ inhibitors . It has a high volume of distribution, long half-life, and intracellular penetration/retention kinetics .

Dosing Schedules

Research has been conducted into the dosing schedules of ME401. One study investigated continuous and intermittent dosing schedules in patients with relapsed/refractory Follicular Lymphoma .

Combination Therapies

ME401 has been studied in combination with other drugs. For example, it has been combined with Rituximab in a Phase 3 study .

Low-Temperature Applications

While not directly related to the compound’s medical applications, ME401 is also the name of a course at the University of Illinois that covers the design of equipment for the production of low temperatures . This could potentially be relevant in the context of storing and transporting the compound.

作用機序

ME-401, also known as N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, is a potent and selective oral small-molecule inhibitor of Phosphatidylinositol 3-Kinase δ (PI3Kδ) .

Target of Action

The primary target of ME-401 is the PI3Kδ isoform , which mediates multiple events in lymphocytes, including cell proliferation, survival, and motility . This makes it an attractive target for drug development, particularly for the treatment of lymphoid malignancies .

Mode of Action

ME-401 selectively inhibits PI3Kδ, leading to downstream inhibitory effects on cell growth and survival . This inhibition is utilized to treat lymphoid malignancies .

Biochemical Pathways

PI3Kδ signaling is at the crossroads of B-cell receptor signaling pathways that are major drivers of survival and proliferation of B-cell malignancies . Inhibition of PI3Kδ by ME-401 disrupts these pathways, leading to decreased cell proliferation, survival, and motility .

Pharmacokinetics

ME-401 has been shown to have a high oral bioavailability of 79% in dogs . It distributes into the lymph in dogs and permeates into cells readily . The human blood to plasma ratio of ME-401 is 1.4, and it has 50% retention in the Caco-2 cell monolayer at 1 μM . The high binding affinity and low dissociation rate of ME-401 result in an equilibrium dissociation constant (KD) of 3.03×10−11 M .

Result of Action

ME-401 has demonstrated high overall response rates in both follicular lymphoma (FL) and chronic lymphocytic leukemia or small lymphocytic lymphoma (CLL/SLL). In a Phase 1b study, an 80% overall response rate was observed in patients with relapsed or refractory (r/r) FL . Comparable overall response rates were observed across patient groups receiving ME-401 as a monotherapy or in combination with rituximab .

Action Environment

The efficacy of ME-401 can be influenced by the dosing schedule. An intermittent dosing schedule (one week on, three weeks off) appears to markedly reduce toxicity and maintain efficacy . This novel dosing strategy allows for T-regulatory cell repopulation, which could potentially expand the role of PI3K inhibitors in B-cell malignancies .

特性

IUPAC Name |

N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-4-(2-methylsulfonylbenzimidazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N8O3S/c1-31(2,21-23-9-5-6-10-24(23)22-13-15-37(3)16-14-22)36-27-33-28(38-17-19-42-20-18-38)35-29(34-27)39-26-12-8-7-11-25(26)32-30(39)43(4,40)41/h5-12,22H,13-21H2,1-4H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTXVGREXBMCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。